molecular formula C18H17N5O3S B3549219 N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

Cat. No.: B3549219
M. Wt: 383.4 g/mol
InChI Key: LZDZIIDPJKWONK-UHFFFAOYSA-N
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Description

N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide: is a complex organic compound that features a triazole ring, a nitrobenzyl group, and an acetamide moiety

Properties

IUPAC Name

N-[3-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12(24)19-15-5-3-4-14(10-15)17-20-21-18(22(17)2)27-11-13-6-8-16(9-7-13)23(25)26/h3-10H,11H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDZIIDPJKWONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN=C(N2C)SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the nitrobenzyl group via a nucleophilic substitution reaction. The final step involves the acylation of the triazole derivative to form the acetamide.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of high-throughput reactors and continuous flow chemistry techniques. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine derivative.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Amine derivatives: from the reduction of the nitro group.

    Substituted triazoles: from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of bioactive molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Industry: In the materials science field, the compound can be used in the synthesis of polymers or as a precursor for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. The nitrobenzyl group may participate in redox reactions, influencing cellular processes. The acetamide moiety can form hydrogen bonds with biological molecules, affecting their function.

Comparison with Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A natural compound with a similar structural complexity.

Uniqueness: N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide is unique due to the combination of its triazole ring, nitrobenzyl group, and acetamide moiety

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide
Reactant of Route 2
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N-(3-{4-methyl-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)acetamide

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